Rouge acide 60

Vue d'ensemble

Description

Applications De Recherche Scientifique

Textile Industry

Acid Red 60 is predominantly used in the textile industry for dyeing wool, silk, and nylon fibers. Its excellent affinity for these materials allows for vibrant coloration with good fastness properties. The dye's application in textiles includes:

- Dyeing Processes : Utilized in both batch and continuous dyeing methods.

- Coloration of Fabrics : Provides a deep red shade that is often sought after in fashion and upholstery.

Food Industry

In the food sector, Acid Red 60 serves as a colorant, particularly in processed foods and beverages. It is approved for use in several countries under specific regulations:

- Food Coloring : Used to enhance the visual appeal of products such as candies and soft drinks.

- Regulatory Compliance : Must adhere to safety assessments regarding consumption levels.

Pharmaceutical Applications

Acid Red 60 finds utility in pharmaceuticals as a coloring agent in various formulations:

- Tablet Coatings : Enhances the aesthetic appeal of tablets and capsules.

- Staining Agents : Used in histological studies to stain biological tissues for microscopic examination.

Environmental Studies

Research has shown Acid Red 60's relevance in environmental science, particularly concerning wastewater treatment:

- Dye Removal Studies : Investigated for its removal from wastewater using activated carbon and biological methods.

- Biodegradation Research : Studies focus on the biodegradation of Acid Red 60 by specific fungal strains, demonstrating potential methods for environmental remediation.

Textile Dyeing Efficiency

A study conducted on the efficiency of Acid Red 60 in dyeing wool fabrics showed that varying pH levels significantly affected dye uptake. The optimal pH was found to be around 5.5, where maximum color intensity was achieved without compromising fabric integrity.

Food Safety Assessment

Research examining the safety of Acid Red 60 as a food additive revealed that while it enhances product appeal, it must be used within regulated limits to avoid potential health risks associated with excessive consumption.

Environmental Remediation

A recent study focused on the adsorption capacity of activated carbon for removing Acid Red 60 from aqueous solutions demonstrated that modified carbon showed increased efficiency. This finding supports the use of activated carbon as a viable method for treating dye-laden wastewater.

Data Tables

| Application Area | Use Case | Key Findings |

|---|---|---|

| Textile Industry | Dyeing wool and silk | Optimal dyeing conditions enhance color fastness |

| Food Industry | Colorant in beverages | Must comply with safety regulations |

| Pharmaceutical Sector | Tablet coatings | Improves aesthetic appeal |

| Environmental Science | Wastewater treatment | Activated carbon effectively removes dye |

Mécanisme D'action

Target of Action

Acid Red 60, also known as C.I. 18050, is a synthetic dye used in various applications, including textile dyeing, food coloring, and biological staining . The primary targets of Acid Red 60 are the materials it is intended to color. In biological staining, for example, Acid Red 60 may target specific cellular components, providing contrast and enhancing visibility under a microscope.

Pharmacokinetics

In general, the pharmacokinetics of a compound like acid red 60 would depend on factors such as its chemical structure, formulation, route of administration, and the individual characteristics of the organism it is administered to .

Analyse Biochimique

Biochemical Properties

Acid Red 60 plays a significant role in various biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in the cellular redox state. Additionally, Acid Red 60 can bind to proteins, altering their conformation and function .

Cellular Effects

Acid Red 60 has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which in turn activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to changes in gene expression, affecting cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of Acid Red 60 involves its interaction with biomolecules at the molecular level. The compound can bind to DNA, causing structural changes that affect gene expression. Additionally, Acid Red 60 can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in changes in enzyme activity, leading to alterations in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acid Red 60 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Acid Red 60 can degrade into various byproducts, some of which may have different biochemical properties and cellular effects. Long-term exposure to Acid Red 60 in in vitro and in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Acid Red 60 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions. High doses of Acid Red 60 have been associated with oxidative stress, inflammation, and tissue damage in animal models .

Metabolic Pathways

Acid Red 60 is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in cells. Additionally, Acid Red 60 can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy metabolism .

Transport and Distribution

The transport and distribution of Acid Red 60 within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to different cellular compartments. Acid Red 60 can also bind to proteins such as albumin, which facilitates its transport in the bloodstream and its distribution to various tissues. The localization and accumulation of Acid Red 60 in specific tissues can influence its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of Acid Red 60 is an important factor that affects its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct Acid Red 60 to specific organelles, where it can exert its effects on cellular processes. For example, the localization of Acid Red 60 to the mitochondria can influence mitochondrial function and energy metabolism .

Méthodes De Préparation

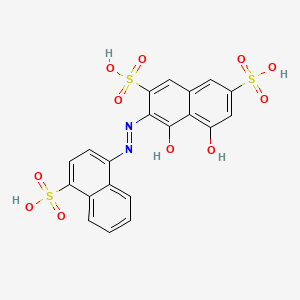

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 60 typically involves the diazotization of 4-aminonaphthalene-1-sulfonic acid, followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with the naphthol derivative to form the final azo dye .

Industrial Production Methods: In industrial settings, the production of Acid Red 60 involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the powdered dye .

Types of Reactions:

Oxidation: Acid Red 60 can undergo oxidation reactions, where the azo bond (-N=N-) is cleaved, leading to the formation of aromatic amines.

Reduction: The compound can be reduced to form corresponding amines, which can further react to form various derivatives.

Substitution: Acid Red 60 can participate in electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used under controlled conditions.

Major Products:

Oxidation: Aromatic amines and other oxidized derivatives.

Reduction: Corresponding amines and their derivatives.

Substitution: Halogenated or sulfonated derivatives of the original dye

Comparaison Avec Des Composés Similaires

Acid Red 1: Another azo dye with similar applications but different molecular structure.

Acid Red 66:

Uniqueness: Acid Red 60 is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its sulfonic acid groups enhance its solubility and binding affinity, making it highly effective in various applications compared to other similar dyes .

Activité Biologique

Acid Red 60, a synthetic azo dye, is commonly used in the textile and food industries. Its chemical structure and biological activity have been subjects of extensive research due to its potential health implications. This article focuses on the biological activities associated with Acid Red 60, including its toxicity, mutagenicity, and effects on various biological systems.

Chemical Structure

Acid Red 60 is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-). Its molecular formula is CHNOS, and it appears as a red powder that is soluble in water. The structure can be represented as follows:

1. Mutagenicity and Genotoxicity

Acid Red 60 has been investigated for its mutagenic potential. Studies indicate that it can induce gene mutations in certain bacterial strains under specific conditions. For instance, it has shown to cause mutations in Salmonella typhimurium under reducing conditions but did not induce mutations in insects or mammalian cells without metabolic activation .

Table 1: Summary of Mutagenicity Studies on Acid Red 60

| Test System | Result | Dose (ppm) | Reference |

|---|---|---|---|

| Salmonella typhimurium TA100 | Induced mutations | Varies | Venturini & Thmaro (1979) |

| Insects | No mutations | - | IARC Publications (1997) |

| Mammalian cells | No chromosomal aberrations | - | IARC Publications (1997) |

2. Toxicological Effects

Toxicological assessments have shown that Acid Red 60 can affect various organs and systems in animal models. In a study where rats were exposed to different concentrations of Acid Red 60, significant changes were observed in body weight, organ weights, and hematological parameters.

Table 2: Toxicological Effects of Acid Red 60 on Rats

| Dose (ppm) | Body Weight Change (%) | Relative Liver Weight Change (%) | Hematocrit Change (%) |

|---|---|---|---|

| 0 | - | - | - |

| 600 | -5 | +10 | - |

| 1200 | -10 | +15 | -8 |

| 2500 | -15 | +20 | -15 |

3. Cellular Effects

Research has also highlighted the effects of Acid Red 60 on various cell lines. It has been shown to induce oxidative stress and apoptosis in human liver cells (HepG2). The dye's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity.

Case Study: HepG2 Cell Line Exposure

A study conducted on HepG2 cells demonstrated that exposure to Acid Red 60 resulted in increased levels of ROS and subsequent cell death. The findings indicated that the cytotoxic effects were dose-dependent, with higher concentrations leading to greater cell mortality.

Figure 1: Cytotoxicity of Acid Red 60 on HepG2 Cells

Cytotoxicity Graph

4. Environmental Impact and Biodegradation

The environmental persistence of Acid Red 60 raises concerns regarding its ecological impact. Studies have shown that certain microorganisms can degrade Acid Red 60, converting it into less harmful substances. This biodegradation process is crucial for mitigating the dye's environmental footprint.

Table 3: Microorganisms Capable of Biodegrading Acid Red 60

| Microorganism | Biodegradation Rate (%) |

|---|---|

| Pseudomonas putida | 85 |

| Bacillus subtilis | 75 |

| Aspergillus niger | 65 |

Propriétés

Numéro CAS |

5850-64-6 |

|---|---|

Formule moléculaire |

C20H11N2Na3O11S3 |

Poids moléculaire |

620.5 g/mol |

Nom IUPAC |

trisodium;4,5-dihydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-11(34(25,26)27)7-10-8-17(36(31,32)33)19(20(24)18(10)15)22-21-14-5-6-16(35(28,29)30)13-4-2-1-3-12(13)14;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

Clé InChI |

JWFMQIQIFZLYTO-UHFFFAOYSA-K |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.